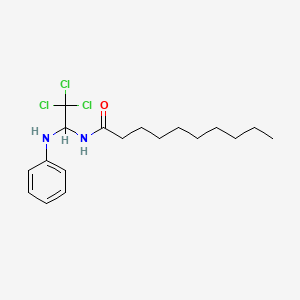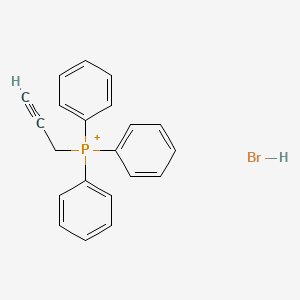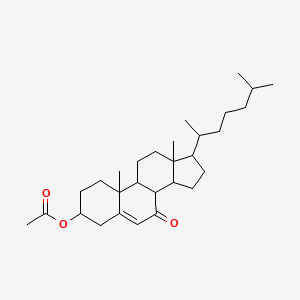
N-(1-Anilino-2,2,2-trichloroethyl)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Anilino-2,2,2-trichloroethyl)decanamide: is a synthetic organic compound with the molecular formula C18H27Cl3N2O and a molecular weight of 393.788 g/mol . This compound is characterized by the presence of an anilino group, a trichloroethyl group, and a decanamide chain. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anilino-2,2,2-trichloroethyl)decanamide typically involves the reaction of 1-anilino-2,2,2-trichloroethane with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1-Anilino-2,2,2-trichloroethane+Decanoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up by maintaining stringent control over reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1-Anilino-2,2,2-trichloroethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium azide (NaN3), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids and amides
Reduction: Formation of less chlorinated or ethyl-substituted derivatives
Substitution: Formation of azido, thiol, or other substituted derivatives
科学研究应用
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including its potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic applications, such as in drug development.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
作用机制
The mechanism of action of N-(1-Anilino-2,2,2-trichloroethyl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The anilino group may interact with aromatic residues in proteins, affecting their activity. The decanamide chain can influence the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.
相似化合物的比较
Similar Compounds
- N-(1-Anilino-2,2,2-trichloroethyl)-2-phenylacetamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-Anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide
Uniqueness
N-(1-Anilino-2,2,2-trichloroethyl)decanamide is unique due to its long decanamide chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This differentiates it from other similar compounds with shorter or different substituent chains, affecting its reactivity and biological activity.
属性
CAS 编号 |
302954-41-2 |
|---|---|
分子式 |
C18H27Cl3N2O |
分子量 |
393.8 g/mol |
IUPAC 名称 |
N-(1-anilino-2,2,2-trichloroethyl)decanamide |
InChI |
InChI=1S/C18H27Cl3N2O/c1-2-3-4-5-6-7-11-14-16(24)23-17(18(19,20)21)22-15-12-9-8-10-13-15/h8-10,12-13,17,22H,2-7,11,14H2,1H3,(H,23,24) |
InChI 键 |
AKUFSAACBJSLTM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078000.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate](/img/structure/B15078002.png)
![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15078008.png)

